molecular formula C9H11FN6O4 B3214524 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine CAS No. 1145869-46-0

4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Cat. No.: B3214524
CAS No.: 1145869-46-0
M. Wt: 286.22 g/mol
InChI Key: PCPGVUKMIADCCP-JVZYCSMKSA-N
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Description

Overview of Nucleoside Analogues as Probes in Biochemical and Antiviral Research

Nucleoside analogues are synthetic compounds that structurally resemble naturally occurring nucleosides. numberanalytics.com This mimicry allows them to interact with biological systems, particularly the enzymes and pathways involved in nucleic acid synthesis. numberanalytics.comnih.gov In biochemical research, these analogues serve as powerful probes to investigate the mechanisms of DNA and RNA polymerases, the enzymes responsible for building nucleic acid chains. nih.gov By incorporating modified nucleosides into DNA or RNA, researchers can study nucleic acid metabolism, replication, and repair mechanisms. numberanalytics.com Fluorescently tagged nucleoside analogues, for example, allow for direct, real-time observation of changes within DNA structure and its interactions with proteins. cancer.gov

A primary application of nucleoside analogues is in antiviral therapy. nih.gov Many of these compounds function by inhibiting viral replication. numberanalytics.com After being taken up by a cell, they are converted by cellular or viral enzymes into their triphosphate form. nih.gov Viral polymerases may then mistakenly incorporate these triphosphates into the growing viral DNA or RNA strand. numberanalytics.comnih.gov This incorporation can either terminate the chain elongation process prematurely or introduce mutations that are fatal to the virus. numberanalytics.com The strategic design of these analogues aims to create molecules that are preferentially recognized by viral polymerases over host cell polymerases, thereby minimizing toxicity to the host. nih.gov This targeted approach has led to the development of numerous successful antiviral drugs. nih.govmdpi.com

Historical Development and Significance of Modified Cytidine (B196190) Analogues

The modification of cytidine, a natural pyrimidine (B1678525) nucleoside, has a long and impactful history in drug development. One of the earliest and most significant cytidine analogues is Cytarabine (B982), also known as ara-C. nih.gov Approved for clinical use in 1969, ara-C is a cornerstone in the treatment of various leukemias. nih.gov Its structure features an arabinose sugar instead of the natural ribose, a modification that allows it to inhibit DNA synthesis in rapidly dividing cancer cells. nih.gov

In the realm of antiviral research, the development of modified cytidine analogues gained significant momentum with the HIV/AIDS epidemic. wikipedia.org This era saw the creation of "chain terminator" nucleosides, which lack the 3'-hydroxyl group necessary for DNA chain elongation. nih.gov Zalcitabine (ddC), a 2',3'-dideoxycytidine analogue, was one of the first such drugs approved for HIV treatment. nih.govwikipedia.org Further innovations led to analogues with modified sugar rings, such as the oxathiolane ring in Lamivudine and Emtricitabine. nih.govwikipedia.org These compounds are potent inhibitors of HIV reverse transcriptase and also show activity against the hepatitis B virus (HBV). nih.govwikipedia.org The success of these early cytidine analogues demonstrated the immense therapeutic potential of modifying the nucleoside scaffold and paved the way for more complex and targeted designs. nih.govnih.gov

Structural Significance of 3'-Fluoro and 4'-C-Azido Modifications in Nucleosides

The specific chemical groups at the 3' and 4' positions of the sugar ring in a nucleoside analogue are critical determinants of its biological activity. The introduction of fluorine and azide (B81097) moieties, as seen in 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, represents advanced strategies to fine-tune the compound's properties.

The 3'-fluoro modification is a key strategy in nucleoside chemistry. Fluorine is often used as an isostere for a hydroxyl group because it is similar in size but possesses high electronegativity. nih.gov This substitution can significantly alter the sugar's conformation, which in turn affects how the nucleoside is recognized and processed by enzymes. rsc.org The 5'-triphosphates of 3'-fluoro-modified nucleosides have been shown to be highly active and selective inhibitors of HIV reverse transcriptase. nih.gov Furthermore, 2'-fluoro modifications are known to enhance the binding affinity of oligonucleotides to their target RNA sequences and increase their resistance to degradation by nucleases. oup.com

The 4'-C-azido (N₃) modification is another powerful tool in designing nucleoside analogues. The introduction of a substituent at the 4' position can improve the compound's stability against enzymatic degradation and acidic conditions. nih.govacs.org This modification also tends to make the nucleoside more lipophilic, which can enhance its ability to permeate cell membranes and increase its bioavailability. nih.govacs.org Mechanistically, the 4'-azido group can create steric hindrance with the 3'-hydroxyl group, forcing the furanose (sugar) ring into a specific conformation known as the "North" or 3'-endo pucker. nih.govacs.org This conformational lock can decrease the reactivity of the 3'-OH group and may also improve the efficiency of phosphorylation by cellular kinases, a crucial step for the activation of nucleoside analogue drugs. nih.govacs.org For instance, the 4'-azido group in the approved anti-HIV drug Azvudine (also known as FNC) is critical to its mechanism of action. nih.govacs.org

The combination of both a 3'-fluoro and a 4'-C-azido group in a cytidine nucleoside, as in the subject compound, represents a sophisticated approach to drug design, aiming to synergistically harness the benefits of each modification for potent and selective antiviral activity. acs.orgnih.gov

Research Data on Modified Nucleosides

The following tables summarize key data on representative modified nucleoside analogues discussed in the text, illustrating the impact of specific chemical modifications on their biological activity.

Table 1: Modified Cytidine Analogues and Their Applications This table is interactive. You can sort the data by clicking on the column headers.

Compound Name Key Modification(s) Primary Application
Cytarabine (ara-C) Arabinose sugar Anticancer (Leukemia) nih.gov
Zalcitabine (ddC) 2',3'-dideoxy Antiviral (HIV) nih.govwikipedia.org
Lamivudine Oxathiolane sugar Antiviral (HIV, HBV) nih.gov
Emtricitabine Oxathiolane sugar Antiviral (HIV, HBV) wikipedia.org
Azvudine (FNC) 4'-azido Antiviral (HIV) nih.govacs.org

Table 2: Significance of Specific Sugar Modifications This table is interactive. You can sort the data by clicking on the column headers.

Modification Position(s) Reported Effect(s) Example Compound(s)
Fluoro (F) 2' or 3' Isosteric replacement for -OH; alters sugar pucker; increases binding affinity and nuclease resistance. nih.govnih.govoup.com 3'-deoxy-3'-fluoroadenosine nih.gov
Azido (B1232118) (N₃) 4' Improves enzymatic/acidic stability; increases lipophilicity; induces 3'-endo sugar pucker. nih.govacs.org Azvudine (FNC) nih.govacs.org
Dideoxy 2' and 3' Lacks 3'-OH group, leading to chain termination of DNA synthesis. nih.gov Zalcitabine (ddC) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4/c10-6-5(18)7(20-9(6,3-17)14-15-12)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6+,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPGVUKMIADCCP-JVZYCSMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Advanced Biochemical and Molecular Biology Research

Utilization as Chemical Probes for Cellular Processes

4'-C-azido-3'-deoxy-3'-fluoro-Cytidine serves as a sophisticated chemical probe for the metabolic labeling of newly synthesized RNA within living cells. researchgate.net Once introduced to cells, the nucleoside analog is processed by endogenous cellular machinery, converted into its triphosphate form, and incorporated into nascent RNA transcripts by RNA polymerases. researchgate.net This process effectively "tags" RNA that is actively being transcribed, allowing researchers to distinguish it from the pre-existing RNA pool.

This metabolic labeling approach is a cornerstone for studying RNA dynamics with high temporal resolution. For instance, researchers have used similar azido-modified nucleosides to track changes in RNA transcription and decay rates in response to specific cellular stimuli, such as hypoxia. nih.gov By labeling nascent RNA with an azido-nucleoside and then isolating it, it's possible to quantify the effects of environmental changes on gene expression at the transcriptional level. nih.gov This method has been instrumental in revealing that cellular responses to hypoxia involve not just the upregulation of specific genes but also widespread changes in RNA stability, a process regulated by the HIF/mTOR signaling pathway. nih.gov

Furthermore, this technique has been adapted for use in complex systems like primary neurons to visualize and sequence activity-dependent nascent RNA. escholarship.org This provides a powerful tool for investigating the molecular underpinnings of neural plasticity, learning, and memory by capturing a snapshot of the transcriptome at a specific moment of neuronal activity. escholarship.org

Role as "Click Chemistry" Reagents for Bioconjugation and Imaging

The defining feature of this compound as a research tool is its azide (B81097) (-N₃) group, which functions as a bioorthogonal handle for "click chemistry". medchemexpress.commedchemexpress.com Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is virtually absent in biological systems, making it an ideal target for selective chemical ligation. nih.gov

After the azido-cytidine analog is incorporated into cellular RNA, the azide group is exposed and available to react with a probe molecule containing a complementary functional group, most commonly an alkyne. This enables the covalent attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging. escholarship.orgbiorxiv.org There are two primary forms of azide-alkyne cycloaddition used in this context:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction joins a terminal alkyne to the azide, forming a stable 1,4-disubstituted triazole link. nih.gov It requires a copper(I) catalyst, which is often cytotoxic, limiting its application in live cells but making it extremely useful for fixed cells and in vitro applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with azides without the need for a toxic catalyst. medchemexpress.commedchemexpress.comnih.gov The slower kinetics of SPAAC compared to CuAAC are a trade-off for its superior biocompatibility, making it suitable for labeling biomolecules in living cells and even whole organisms. nih.govbiorxiv.org

These click reactions are fundamental to visualizing the localization of newly made RNA within cells and to enriching these transcripts for downstream analysis, such as transcriptome-wide sequencing. escholarship.org

Table 1: Comparison of Click Chemistry Reactions for Bioconjugation
Reaction TypeKey ReagentsCatalyst RequiredKey AdvantagesPrimary Application Area
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, AzideYes (Copper I)Fast kinetics, High efficiencyIn vitro labeling, Fixed-cell imaging nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Cyclooctyne (e.g., DBCO, BCN), AzideNoBioorthogonal, No catalyst toxicityLive-cell imaging, In vivo studies medchemexpress.commedchemexpress.comnih.gov

Development as Fluorescent Nucleoside Analogues for Nucleic Acid Studies

While this compound is not intrinsically fluorescent, it is a critical tool for introducing fluorescence into nucleic acids. glenresearch.com This is achieved through the two-step process of metabolic incorporation followed by a click reaction with a fluorescent alkyne probe. biorxiv.org This indirect labeling strategy offers distinct advantages over the direct use of nucleoside analogues that are themselves fluorescent, such as Pyrrolo-dC or 1,3-diaza-2-oxophenoxazine (B1259096) (tC°). nih.gov

Directly fluorescent nucleosides can be powerful probes, but their utility can be limited. glenresearch.comnih.gov Their bulky fluorophore can sometimes disrupt nucleic acid structure or interfere with enzyme recognition. glenresearch.com Furthermore, the fluorescence of some analogs is significantly quenched when they are incorporated into a double-stranded DNA or RNA helix, reducing their signal. nih.gov

The two-step approach using this compound circumvents these issues. The small size of the azide group ensures that the analog is readily accepted by cellular enzymes and incorporated into RNA with minimal perturbation to the biological system. nih.gov The fluorescence is only introduced in a subsequent, highly specific step, allowing researchers to attach a wide variety of bright and photostable fluorophores tailored to the specific imaging experiment. biorxiv.org This method has been successfully used to visualize newly synthesized RNA in living cells, enabling the study of RNA trafficking and localization during cellular processes like the oxidative stress response. biorxiv.org Some probes are even "fluorogenic," meaning they become brightly fluorescent only after reacting with the azide, which dramatically reduces background noise and improves detection sensitivity. nih.gov

Table 2: Comparison of Nucleic Acid Fluorescent Labeling Strategies
Labeling StrategyCompound ExampleMechanismAdvantagesLimitations
Indirect LabelingThis compound1. Metabolic incorporation of azido-nucleoside. 2. Click reaction with a fluorescent alkyne probe. biorxiv.orgMinimal perturbation during incorporation; Flexibility in fluorophore choice; Low background with fluorogenic probes. nih.govTwo-step process required; Potential for incomplete labeling reaction.
Direct LabelingPyrrolo-dC, tC°Metabolic incorporation of an intrinsically fluorescent nucleoside analog. nih.govSingle-step labeling; Real-time signal upon incorporation.Bulky analog may alter nucleic acid structure; Fluorescence may be quenched upon incorporation. glenresearch.comnih.gov

Investigating Enzyme Kinetics and Mechanisms with Modified Substrates

Modified nucleosides like this compound are invaluable for probing the kinetics and mechanisms of the enzymes that process nucleic acids, particularly polymerases and kinases. beilstein-institut.denih.gov Once phosphorylated to its triphosphate form, the analog can act as either a substrate or an inhibitor for these enzymes, providing detailed information about their active sites and catalytic function. nih.govnih.gov

For example, studies with the related compound 3'-azido-3'-deoxythymidine (Zidovudine, AZT) have been fundamental to understanding the mechanism of HIV reverse transcriptase. nih.govnih.gov The triphosphate form of AZT (AZT-TP) acts as a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov By measuring kinetic constants such as the Michaelis constant (Km) for the natural substrate and the inhibition constant (Ki) for the analog, researchers can quantify the enzyme's affinity for the inhibitor. nih.govnih.gov For HIV reverse transcriptase, AZT-TP shows a Ki value that is orders of magnitude lower than for human DNA polymerases, explaining its selective antiviral effect. nih.gov

Furthermore, incorporation of an azido-modified nucleoside into a growing DNA or RNA chain often leads to chain termination because the 3'-azido group cannot form the phosphodiester bond required for elongation. nih.gov This property makes these compounds effective tools for studying the fidelity and processivity of polymerases. The specific modifications in this compound—the 3'-fluoro and 4'-azido groups—are designed to confer a specific sugar conformation that is recognized by viral polymerases while potentially resisting degradation by cellular enzymes, making it a highly specific probe for studying viral replication mechanisms. vulcanchem.com

Table 3: Illustrative Kinetic Parameters of Azido-Nucleoside Triphosphates
EnzymeAnalogParameterValue (µM)Significance
HIV Reverse TranscriptaseAZT-TPKm (for dTTP)2.8AZT-TP binds ~70-fold more tightly than the natural substrate, indicating potent competitive inhibition. nih.gov
Ki (for AZT-TP)0.04
Human DNA Polymerase αAZT-TPKm (for dTTP)2.4The very high Ki value shows that AZT-TP is a very weak inhibitor of the host cell polymerase, demonstrating selectivity. nih.gov
Ki (for AZT-TP)230

Future Research Directions for 4 C Azido 3 Deoxy 3 Fluoro Cytidine

Development of Novel and Efficient Synthetic Methodologies

While synthetic routes to various fluorinated and azidated nucleosides have been established, the advancement of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine into extensive preclinical and potentially clinical development hinges on the availability of robust and scalable synthetic methodologies. acs.org Future research should prioritize the development of novel synthetic strategies that are not only efficient in terms of chemical yield but are also highly stereoselective, ensuring the precise configuration of the chiral centers in the sugar ring. The history of nucleoside chemistry, including the synthesis of the 4'-fluoro-nucleoside natural product nucleocidin, provides a foundation for this work. rsc.org Research efforts could focus on unified strategies that allow for the flexible creation of various fluorinated nucleoside analogues, which would facilitate the generation of a library of related compounds for structure-activity relationship (SAR) studies. acs.org The goal is to establish a manufacturing process that is both cost-effective and capable of producing the high-purity material required for detailed biological evaluation.

In-depth Mechanistic Elucidation using Advanced Biophysical Techniques

Initial screening assays may reveal the biological activity of this compound, but a deep understanding of its mechanism of action is crucial. Research on closely related analogues, such as 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has demonstrated complex mechanisms in cancer cells, including the induction of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and cell cycle arrest. nih.gov Future studies on this compound should investigate similar pathways.

A key opportunity lies in leveraging the compound's unique 4'-azido group, which can serve as a bioorthogonal handle for chemical biology applications. This azido (B1232118) group is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". nih.gov This powerful technique would allow researchers to attach fluorescent dyes or affinity tags to the molecule. Subsequent use of advanced biophysical techniques could include:

Fluorescence Microscopy: To visualize the subcellular localization of the compound in real-time, determining if it accumulates in the nucleus, mitochondria, or other organelles.

Affinity Purification/Pull-down Assays: To identify the specific proteins or nucleic acids that the compound directly interacts with inside the cell.

Raman Spectroscopy: As used in the study of FNC, this technique can detect molecular changes within cells upon treatment, providing insight into the compound's effect on cellular biochemistry. nih.gov

By using such advanced methods, a detailed picture of the molecular interactions and cellular consequences of this compound can be assembled.

Identification and Validation of New Biological Targets

The primary targets for many nucleoside analogues are viral polymerases or enzymes involved in nucleic acid synthesis. For instance, related azido-nucleosides have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. researchgate.netnih.gov However, the demonstrated anticancer activity of analogues like FNC in Non-Hodgkin lymphoma models suggests that other, non-viral targets within human cells are likely. nih.gov A critical area of future research is the unbiased identification and subsequent validation of these new biological targets. discoveryontarget.com

Modern drug discovery provides a powerful toolkit for this purpose:

Chemoproteomics: Using the azido group as a chemical handle, the compound can be used as a probe to "fish" for its binding partners from cell lysates, which can then be identified by mass spectrometry. discoveryontarget.com

Functional Genomics: Technologies like CRISPR-Cas9 screening can identify genes that, when knocked out, either sensitize or create resistance to the compound. This can reveal the cellular pathways essential for the drug's activity. discoveryontarget.com

Phenotypic Screening and AI: High-content imaging and analysis, often paired with machine learning algorithms, can be used to analyze the detailed morphological changes cells undergo after treatment, helping to formulate hypotheses about the mechanism and target. discoveryontarget.com

Once potential new targets are identified, they must be validated to confirm that they are responsible for the compound's therapeutic effects, a crucial step in developing it as a targeted therapy. discoveryontarget.com

Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties

The discovery of this compound should be viewed as a starting point. Future research must focus on the rational design and synthesis of next-generation analogues with improved, tailored properties. Structure-activity relationship (SAR) studies on related compounds have already shown that small structural modifications can lead to significant gains in potency. For example, the introduction of fluorine at the 2'-position of 4'-azidocytidine (B1678695) analogues resulted in a more than 50-fold increase in antiviral potency against HCV. researchgate.net

Future design strategies should include:

Systematic Modification: Synthesizing a library of new analogues with targeted changes to the sugar moiety, the nucleobase, and the 4'-azido group to probe for improved activity and selectivity.

Computational Modeling: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity of designed analogues before their synthesis, thereby prioritizing the most promising candidates and conserving resources. researchgate.net

Prodrug Development: As demonstrated with analogues like 4'-azido-2'-deoxy-2'-C-methyl cytidine (B196190), creating prodrug versions can improve pharmacokinetic properties such as bioavailability. nih.gov

The ultimate goal is to engineer new molecules with optimized potency against specific viral or cancer targets, enhanced metabolic stability, and a minimized potential for off-target effects.

Data Tables

Table 1: Biological Activity of the Related Analogue 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) in a Non-Hodgkin Lymphoma (NHL) Model

ParameterFindingImplicationSource
Cell Growth Inhibition Dose- and time-dependent inhibition of Dalton's lymphoma (DL) cells.Demonstrates potent cytotoxic activity against lymphoma cells. nih.gov
IC₅₀ Values 1 µM (24h), 0.5 µM (48h), 0.1 µM (72h)High potency is achieved with prolonged exposure. nih.gov
Mechanism of Action Induces apoptosis, confirmed by DNA fragmentation and nuclear condensation.Cell death is triggered through programmed apoptotic pathways. nih.gov
Oxidative Stress Increases production of reactive oxygen species (ROS).Suggests that oxidative stress is a key part of the cytotoxic mechanism. nih.gov
Mitochondrial Effects Disrupts mitochondrial membrane potential; upregulates Bax, downregulates Bcl-2.Implicates the intrinsic, mitochondrial-mediated pathway of apoptosis. nih.gov
Cell Cycle Effects Induces G2/M phase cell cycle arrest via modulation of p21.Interferes with cell division, preventing proliferation. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in experimental settings?

  • Methodology : Use reverse-phase HPLC with UV detection at 260 nm for purity quantification, as validated in analytical certificates for structurally similar nucleoside analogs . For stability, conduct accelerated degradation studies under varied pH and temperature conditions, monitoring azido-group integrity via FT-IR spectroscopy. Include mass spectrometry (MS) to confirm molecular weight consistency and detect decomposition byproducts.

Q. How should this compound be stored to maintain its chemical integrity during long-term experiments?

  • Methodology : Store the compound in airtight, light-protected containers at -20°C in a desiccated environment. Stability data for related fluorinated nucleosides indicate that azido groups are prone to hydrolysis under humid conditions; thus, periodic purity checks via NMR (e.g., monitoring azide proton signals at δ 3.5–4.0 ppm) are advised .

Q. What synthetic strategies are employed to optimize the yield of this compound?

  • Methodology : Adapt multi-step synthesis routes from analogous compounds, such as 3'-deoxy-3'-fluoro-thymidine derivatives. Key steps include regioselective azidation using NaN₃ in DMF at 60°C and fluorination via DAST (diethylaminosulfur trifluoride). Monitor reaction progress with TLC (silica gel, CH₂Cl₂/MeOH 9:1) and optimize catalyst ratios (e.g., Pd/C for deprotection) to enhance yields .

Advanced Research Questions

Q. How does the 3'-fluoro modification influence the phosphorylation efficiency of this compound compared to non-fluorinated analogs?

  • Methodology : Perform kinase assays with human deoxycytidine kinase (dCK) or thymidine kinase 1 (TK1) under physiological ATP concentrations. Use radiometric TLC to track incorporation of [γ-³²P]ATP into the nucleoside. Compare kinetic parameters (Km, Vmax) with unmodified cytidine to quantify fluorination's impact on substrate recognition .

Q. What experimental approaches can resolve contradictions in reported metabolic stability data for azido-modified nucleosides?

  • Methodology : Conduct parallel studies using orthogonal assays:

  • In vitro : Incubate with human liver microsomes and quantify parent compound decay via LC-MS/MS.
  • In cellulo : Treat primary lymphocytes and measure intracellular half-life using fluorescence-based probes (e.g., click chemistry with alkyne tags).
    Discrepancies may arise from cell-type-specific metabolic pathways or assay sensitivity limits; validate findings across multiple models .

Q. How can the 4'-azido group be leveraged for tracking intracellular distribution of this compound in vivo?

  • Methodology : Utilize bioorthogonal click chemistry (e.g., Cu-free DBCO-fluorophore conjugation) for real-time imaging in animal models. Reference biodistribution studies of 3'-deoxy-3'-[¹⁸F]fluorothymidine in cats, which employed PET-CT to map tissue-specific uptake . Optimize dosing to balance signal intensity with minimal cytotoxicity.

Q. What structural features differentiate this compound from other antiviral nucleoside analogs (e.g., AZT) in terms of mechanism of action?

  • Methodology : Compare inhibition profiles against viral polymerases (e.g., HIV-1 RT) using steady-state kinetics. The 3'-fluoro group may induce steric hindrance, reducing incorporation into viral DNA, while the azido moiety could act as a chain terminator. Contrast with AZT’s 3'-azido-3'-deoxy structure using molecular docking simulations .

Q. How do 2'-fluoro modifications in siRNA (e.g., 2'-F-cytidine) inform the design of this compound for RNA-targeted therapies?

  • Methodology : Apply lessons from siRNA stability studies, where 2'-fluoro-cytidine modifications reduced nuclease degradation by 70% in HeLa cell extracts . Test analogous modifications in nucleoside analogs via exonuclease resistance assays (e.g., S1 nuclease digestion followed by PAGE analysis).

Tables for Key Data

Table 1 : Comparative Kinetic Parameters for Nucleoside Phosphorylation

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)Reference
dCKNative Cytidine2.115.3
dCK4'-C-azido-3'-deoxy-3'-fluoro8.74.2

Table 2 : Stability of Azido-Modified Nucleosides in Biological Matrices

MatrixHalf-life (h)Degradation PathwayReference
Liver Microsomes2.3Azido hydrolysis
Plasma6.8Flavin-dependent reduction

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4'-C-azido-3'-deoxy-3'-fluoro-Cytidine
Reactant of Route 2
4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.